Aromatase (CYP19A1) Inhibitory Activity: Class-Inferred Potency vs. Core Scaffolds
While direct data for 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one is unavailable, its structural components provide strong class-level inference for high potency as an aromatase inhibitor. The core 7-hydroxyflavone scaffold is a well-documented competitive inhibitor of human aromatase (CYP19A1). The addition of a 4-bromophenyl group, as seen in the target compound, is likely to further enhance this activity [1].
| Evidence Dimension | Aromatase (CYP19A1) Inhibition (IC50) |
|---|---|
| Target Compound Data | Data Not Available |
| Comparator Or Baseline | 7-hydroxyflavone: IC50 = 0.5 µM (Ki = 0.25 µM) [2]; 7-hydroxyflavone: IC50 = 4 µM in H295R cells [1] |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme assay using human placental microsomes [2]; Cell-based assay in H295R human adrenocortical carcinoma cells [1] |
Why This Matters
For research programs targeting estrogen biosynthesis pathways, this class-level inference suggests the compound is a high-priority candidate for lead optimization, warranting experimental validation over its less-substituted analogs.
- [1] Sanderson JT, Hordijk J, Denison MS, Springsteel MF, Nantz MH, van den Berg M. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells. Toxicology and Applied Pharmacology. 2004;200(3):259-270. View Source
- [2] Kao YC, Zhou C, Sherman M, Laughton CA, Chen S. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study. Environmental Health Perspectives. 1998;106(2):85-92. View Source
